2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate
Overview
Description
2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate is a chemical compound primarily used as a herbicide and plant growth regulator. It is known for its effectiveness in controlling broadleaf weeds and is commonly applied in agricultural settings. The compound has a low aqueous solubility and low volatility, making it suitable for various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate typically involves the esterification of 2,4-dichlorophenoxypropanoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxypropanoic acid and 2-ethylhexanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted derivatives of the aromatic ring.
Scientific Research Applications
2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate has several scientific research applications:
Agriculture: Used as a herbicide to control broadleaf weeds in crops such as cereals, maize, and sugarcane.
Environmental Studies: Studied for its environmental fate and impact on non-target species, including aquatic organisms and soil microorganisms.
Analytical Chemistry: Used as a reference standard in analytical methods for the detection and quantification of herbicides in environmental samples.
Mechanism of Action
The compound exerts its herbicidal effects by mimicking the action of natural plant hormones known as auxins. It disrupts the normal growth processes of plants, leading to uncontrolled growth and eventual death of the target weeds. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl 2-(2,4-dichlorophenoxy)acetate: Similar in structure but with an acetate group instead of a propanoate group.
2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate: Similar but with chlorine atoms at different positions on the aromatic ring.
Uniqueness
2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate is unique due to its specific substitution pattern on the aromatic ring, which influences its herbicidal activity and environmental behavior. Its low volatility and aqueous solubility make it suitable for various agricultural applications .
Properties
IUPAC Name |
2-ethylhexyl 2-(2,4-dichlorophenoxy)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2O3/c1-4-6-7-13(5-2)11-21-17(20)12(3)22-16-9-8-14(18)10-15(16)19/h8-10,12-13H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEDFYRUPAWDOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5032311 | |
Record name | 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5032311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79270-78-3 | |
Record name | Dichlorprop 2-ethylhexyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79270-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorprop 2-ethylhexyl ester [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079270783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5032311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl 2-(2,4-dichlorophenoxy)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLORPROP-2-ETHYLHEXYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ6JK4I9XC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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